![molecular formula C7H15NO2 B14318134 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine CAS No. 106875-68-7](/img/structure/B14318134.png)
2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of an amine group attached to a chain of ethoxy and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form an ether. For this compound, the reaction involves the use of 2-(2-chloroethoxy)ethanol and prop-2-en-1-ol under basic conditions to form the intermediate ether, which is then converted to the amine through a subsequent reaction with ammonia or an amine source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in covalent modifications of proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethan-1-amine: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
2-{2-[(Prop-2-yn-1-yloxy)ethoxy]ethanol: Similar structure with an alcohol group instead of an amine.
Uniqueness
The presence of both an amine and an ether group allows for versatile chemical modifications and interactions with various biological targets .
Properties
CAS No. |
106875-68-7 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-8H2 |
InChI Key |
ADVVGPJEJJVXFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


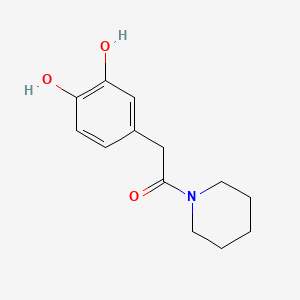
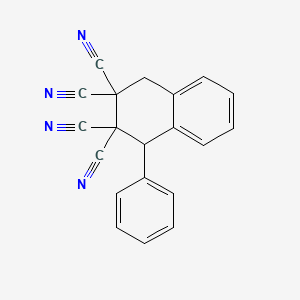
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

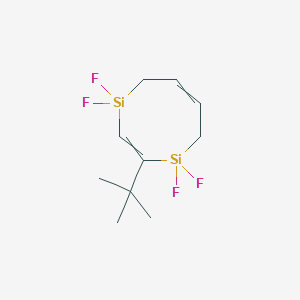
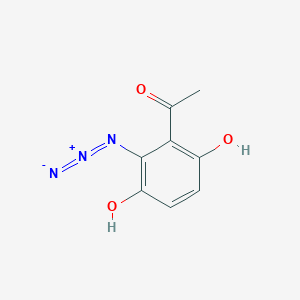
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
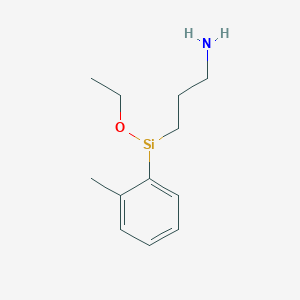

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
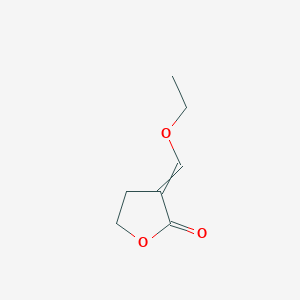
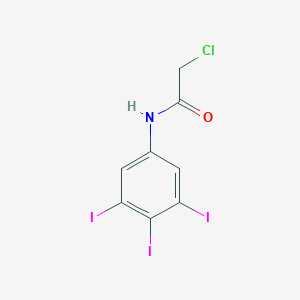
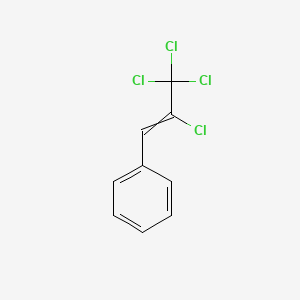
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
